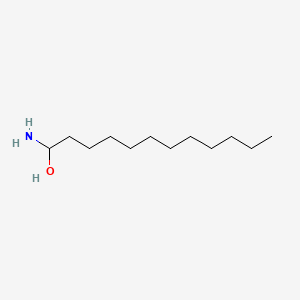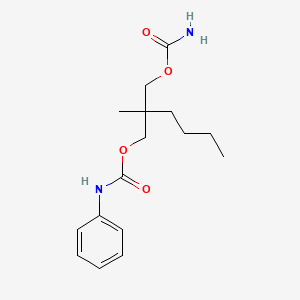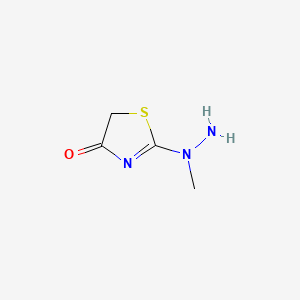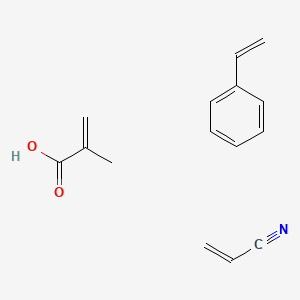
2-Methylprop-2-enoic acid;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylprop-2-enoic acid: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Each compound has unique properties and uses, making them valuable in various fields such as chemistry, biology, medicine, and industry.
準備方法
2-Methylprop-2-enoic acid
Industrial production often involves the oxidation of isobutylene or the dehydrogenation of isobutyric acid .
Prop-2-enenitrile
This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Styrene
Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .
化学反応の分析
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids. These include:
Esterification: Reaction with alcohols to form esters.
Diels-Alder reactions: Cycloaddition reactions with dienes.
Michael additions: Nucleophilic addition to the β-carbon of the α,β-unsaturated acid.
Prop-2-enenitrile
Prop-2-enenitrile is highly reactive and undergoes various chemical reactions:
Polymerization: Forms polyacrylonitrile, a precursor to carbon fibers.
Hydrolysis: Converts to acrylamide in the presence of water and acid or base.
Addition reactions: Reacts with nucleophiles such as amines to form substituted products.
Styrene
Styrene undergoes several important reactions:
Polymerization: Forms polystyrene, a widely used plastic.
Copolymerization: Reacts with other monomers like butadiene to form copolymers such as ABS (Acrylonitrile Butadiene Styrene).
Friedel-Crafts alkylation: Reacts with alkyl halides in the presence of a Lewis acid to form alkylated aromatic compounds.
科学的研究の応用
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid is used in the production of polymers and copolymers, which are utilized in coatings, adhesives, and superabsorbent materials . It is also used in the synthesis of various pharmaceutical intermediates .
Prop-2-enenitrile
Prop-2-enenitrile is a key monomer in the production of polyacrylonitrile, which is used to manufacture carbon fibers, synthetic rubber, and plastics . It is also used in the synthesis of adiponitrile, a precursor to nylon .
Styrene
Styrene is extensively used in the production of polystyrene, which is employed in packaging, insulation, and disposable containers . It is also used in the manufacture of synthetic rubber and resins .
作用機序
2-Methylprop-2-enoic acid
2-Methylprop-2-enoic acid acts as a monomer in polymerization reactions, where it forms long-chain polymers through free radical mechanisms . The carboxylic acid group can participate in hydrogen bonding, influencing the physical properties of the resulting polymers .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization through a free radical mechanism, forming polyacrylonitrile. The nitrile group can interact with various nucleophiles, leading to the formation of different functionalized polymers .
Styrene
Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity to the polymer chain, resulting in materials with high strength and thermal stability .
類似化合物との比較
2-Methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. Unlike acrylic acid, 2-methylprop-2-enoic acid has a methyl group on the α-carbon, which increases its steric hindrance and affects its reactivity .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its high reactivity and ability to form high-strength polymers .
Styrene
Similar compounds include vinyl toluene and α-methylstyrene. Styrene is preferred for its ability to form clear, rigid polymers with excellent insulating properties .
Conclusion
2-Methylprop-2-enoic acid, prop-2-enenitrile, and styrene are versatile compounds with significant industrial and scientific applications. Their unique properties and reactivity make them valuable in the production of polymers, pharmaceuticals, and various other materials. Understanding their preparation methods, chemical reactions, and applications provides insight into their importance in modern science and industry.
特性
CAS番号 |
27341-67-9 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);2H,1H2 |
InChIキー |
MEPDWZCRGIWINX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O.C=CC#N.C=CC1=CC=CC=C1 |
関連するCAS |
27341-67-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


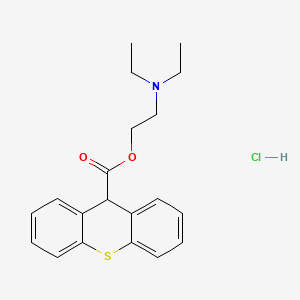
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
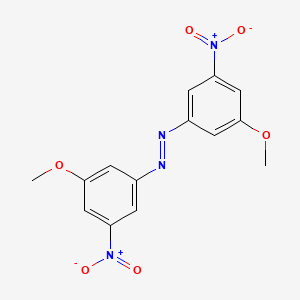
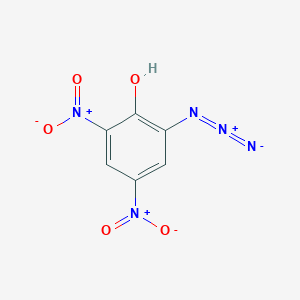
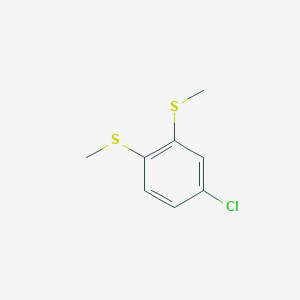
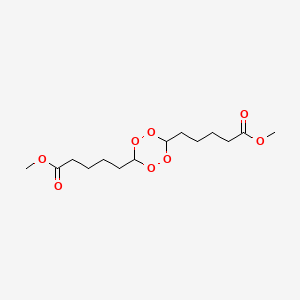
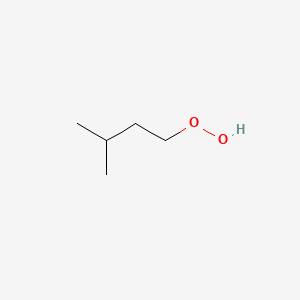
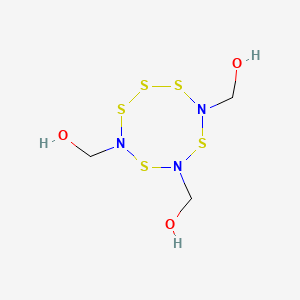
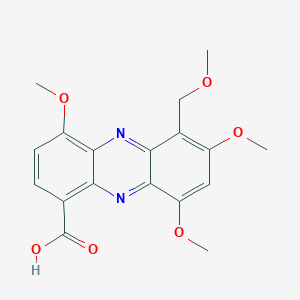
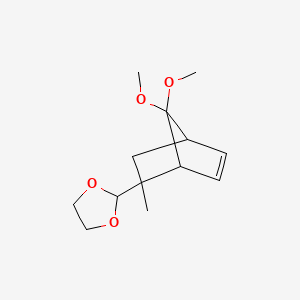
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)
